4-Chloro-thiamethoxam
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Overview
Description
4-Chloro-thiamethoxam: is a derivative of thiamethoxam, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. Thiamethoxam is known for its broad-spectrum activity against various insect pests and is widely used in agriculture to protect crops from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-thiamethoxam involves several steps. One common method includes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base . Another method involves dissolving 3-methyl-4-nitro-imine base tetrahydrochysene-1,3; 5-oxadiazine and 2-chloro-5-chloromethyl thiazole in acetone or acetonitrile, followed by the addition of potassium iodide and salt of wormwood .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving recrystallization steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-thiamethoxam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines .
Scientific Research Applications
4-Chloro-thiamethoxam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of neonicotinoids and their interactions with various reagents.
Biology: Investigated for its effects on insect physiology and behavior, particularly in studies related to pest control.
Industry: Widely used in agriculture to protect crops from insect pests, contributing to increased crop yields and food security
Mechanism of Action
4-Chloro-thiamethoxam exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects. These receptors are critical for neurotransmission. By binding to nAChRs, this compound disrupts normal neural function, leading to paralysis and death of the insect . The compound’s systemic nature allows it to be absorbed by plants and transported to all parts, including pollen, where it acts to deter insect feeding .
Comparison with Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different chemical structure.
Clothianidin: A neonicotinoid with a similar spectrum of activity but different degradation pathways.
Acetamiprid: Known for its high efficacy against a broad range of insect pests, similar to 4-Chloro-thiamethoxam.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activity. Its ability to be absorbed systemically by plants and its broad-spectrum activity make it a valuable tool in pest management .
Properties
Molecular Formula |
C8H9Cl2N5O3S |
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Molecular Weight |
326.16 g/mol |
IUPAC Name |
(NZ)-N-[3-[(2,4-dichloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H9Cl2N5O3S/c1-13-3-18-4-14(8(13)12-15(16)17)2-5-6(9)11-7(10)19-5/h2-4H2,1H3/b12-8- |
InChI Key |
NHWGCIRDWDHBLQ-WQLSENKSSA-N |
Isomeric SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |
Origin of Product |
United States |
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